molecular formula C19H23N3OS B11361833 N-Cyclohexyl-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]acetamide

N-Cyclohexyl-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]acetamide

Cat. No.: B11361833
M. Wt: 341.5 g/mol
InChI Key: YEKSPPRXUZEWRT-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]acetamide: is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a pyrimidine ring, and a sulfanyl-acetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-6-phenylpyrimidine-4-thiol.

    Attachment of the Sulfanyl Group: The thiol group on the pyrimidine ring is then reacted with a suitable acylating agent to introduce the sulfanyl-acetamide linkage.

    Cyclohexyl Group Introduction: Finally, the cyclohexylamine is reacted with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the acetamide linkage, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-Cyclohexyl-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to understand biochemical pathways and molecular interactions.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-phenylacetamide
  • N-Cyclohexyl-2-[(2-methyl-4-phenylpyrimidin-6-yl)sulfanyl]acetamide

Uniqueness

N-Cyclohexyl-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the cyclohexyl group. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

N-cyclohexyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C19H23N3OS/c1-14-20-17(15-8-4-2-5-9-15)12-19(21-14)24-13-18(23)22-16-10-6-3-7-11-16/h2,4-5,8-9,12,16H,3,6-7,10-11,13H2,1H3,(H,22,23)

InChI Key

YEKSPPRXUZEWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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